Nitrofurantoin monohydrate is an antibiotic primarily used to treat urinary tract infections. It is derived from the nitrofuran class of compounds and acts by inhibiting bacterial growth through various mechanisms, making it effective against a wide range of Gram-positive and Gram-negative bacteria. Nitrofurantoin is notable for its ability to resist the development of bacterial resistance, which is a significant concern with many other antibiotics.
Nitrofurantoin is synthesized chemically and does not occur naturally. Its production involves several methods that utilize specific chemical precursors, including 5-nitro-2-furaldehyde and aminohydantoin derivatives. The compound is manufactured in various countries, including China, India, Italy, the Netherlands, and Spain .
Nitrofurantoin is classified as a small molecule antibiotic. It falls under the category of nitrofuran antibiotics, which are characterized by their nitro group attached to a furan ring. The specific chemical structure of nitrofurantoin monohydrate can be represented as:
The synthesis of nitrofurantoin monohydrate typically involves several key steps:
The synthesis process can vary slightly depending on the method used but generally includes maintaining specific temperature ranges (60-95°C) and adjusting pH levels during purification to enhance yield and purity .
The molecular structure of nitrofurantoin monohydrate features a furan ring with a nitro group and an imidazolidinedione moiety. The presence of water in the monohydrate form affects its stability and solubility characteristics.
Nitrofurantoin undergoes several chemical reactions that are crucial for its antibacterial activity:
The reduction process involves complex biochemical pathways where nitroreductases play a critical role in converting nitrofurantoin into its active forms.
Nitrofurantoin exerts its antibacterial effects through multiple mechanisms:
Nitrofurantoin monohydrate is primarily used in clinical settings for:
Nitrofurantoin was first synthesized in 1952 and received FDA approval in 1953—a period marked by intense development of antimicrobial agents. Initially overshadowed by beta-lactams and trimethoprim-sulfamethoxazole in the 1970s, it experienced a resurgence in the early 21st century due to escalating antibiotic resistance. Extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli strains, resistant to cephalosporins and fluoroquinolones, demonstrated >95% susceptibility to nitrofurantoin in surveillance studies [1] [4]. This led to its designation as a first-line agent for uncomplicated UTIs in guidelines by the Infectious Diseases Society of America (IDSA) and the European Society for Microbiology and Infectious Diseases (ESCMID) post-2010 [1] [3].
Table 1: Key Milestones in Nitrofurantoin Development
Year | Event | Significance |
---|---|---|
1952 | Initial synthesis by Eaton Laboratories | Introduction of first nitrofuran derivative with urinary tract specificity |
1953 | FDA approval for cystitis | First commercial availability (Furadantin®) |
1967 | Introduction of macrocrystalline form (Macrodantin®) | Reduced gastrointestinal side effects via modified crystal size |
2009 | IDSA guideline inclusion as first-line therapy | Response to rising fluoroquinolone resistance |
2020s | Global susceptibility rates >80% against ESBL-producing E. coli | Cemented role in multidrug-resistant UTI management |
Nitrofurantoin monohydrate (C₈H₆N₄O₅·H₂O; molecular weight 256.17 g/mol) is structurally characterized by a nitro group (-NO₂) attached to the 5-position of a furan heterocycle, linked to a hydantoin moiety via an azomethine (-CH=N-) bridge. The monohydrate configuration stabilizes the crystal lattice through hydrogen bonding between the water molecule and carbonyl groups of the hydantoin ring. This contrasts with the anhydrous form and macrocrystalline variants, which exhibit different dissolution profiles [3] [4] [7].
The nitro group is essential for antimicrobial activity. Bacterial nitroreductases reduce it to reactive intermediates (e.g., aryl nitro anions), which undergo further transformations to generate electrophiles. These intermediates covalently modify ribosomal proteins, DNA, and metabolic enzymes. The hydantoin moiety enhances urinary excretion by maintaining moderate lipophilicity (logP ~0.5), facilitating glomerular filtration without significant tubular reabsorption [3] [6].
Table 2: Physicochemical Properties of Nitrofurantoin Forms
Property | Nitrofurantoin Monohydrate | Anhydrous Nitrofurantoin | Macrocrystalline Form |
---|---|---|---|
Molecular Formula | C₈H₆N₄O₅·H₂O | C₈H₆N₄O₅ | C₈H₆N₄O₅ |
Water Solubility (mg/mL) | 1.8 (pH 7) | 2.1 (pH 7) | 0.6 (pH 7) |
Bioavailability (%) | 38.8–44.3 | 20–25 | 25–30 |
Crystal System | Monoclinic | Triclinic | Macroscopic aggregates |
Thermal Stability | Decomposes >270°C | Decomposes >260°C | Decomposes >270°C |
Nitrofurantoin monohydrate exhibits bactericidal activity against >90% of uropathogens, including both Gram-positive (Staphylococcus saprophyticus, Enterococcus faecalis) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae). Critically, susceptibility remains high (>80%) in ESBL-producing and carbapenem-resistant Enterobacteriaceae, where fluoroquinolone resistance exceeds 30% [1] [4] [6]. This activity stems from three synergistic mechanisms:
Resistance prevalence is remarkably low (<5% in E. coli), attributed to:
Table 3: Comparative Susceptibility of Uropathogens to Nitrofurantoin Monohydrate
Pathogen | Susceptibility Rate (%) | Resistance Mechanisms | Clinical Relevance |
---|---|---|---|
Escherichia coli | 92–98 | nfsA/nfsB mutations | Primary uncomplicated UTI pathogen |
Klebsiella pneumoniae | 80–85 | Reduced nitroreductase expression | ESBL-producing strains remain susceptible |
Enterococcus faecalis | 90–95 | Efflux pumps | Vancomycin-resistant strains susceptible |
Staphylococcus saprophyticus | >99 | None documented | Community-acquired UTIs in young women |
Pseudomonas aeruginosa | <5 | Intrinsic impermeability | Not a target pathogen |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7